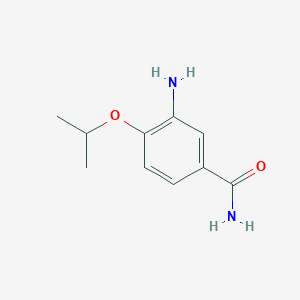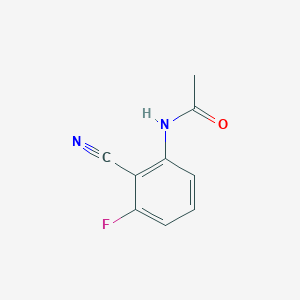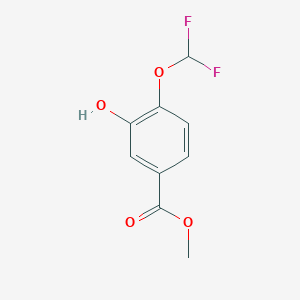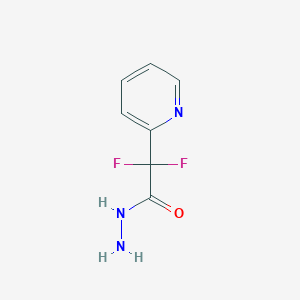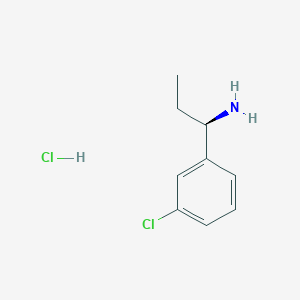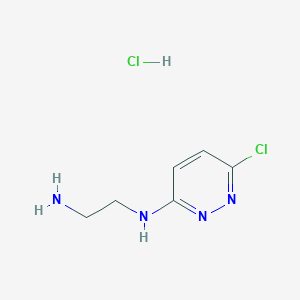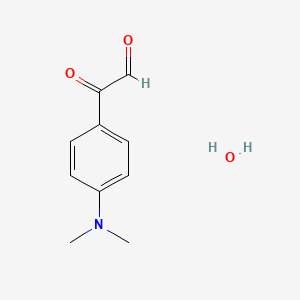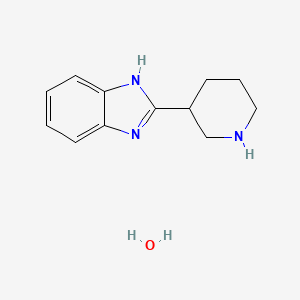![molecular formula C16H17N3O B6590672 [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol CAS No. 1171367-28-4](/img/structure/B6590672.png)
[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Mechanism of Action
Target of Action
Similar compounds such as phenylethanolamine and its analogs are known to interact with various receptors and enzymes in the body
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other phenylethylamine derivatives, which typically involve nucleophilic aromatic substitution reactions . These reactions can lead to changes in the activity of the target proteins, potentially altering cellular functions.
Biochemical Pathways
Phenylethanolamine and its analogs are known to influence several biochemical pathways, including those involved in the synthesis of aromatic compounds . The compound may also affect the metabolism of other substances in the body, leading to downstream effects on various physiological processes.
Pharmacokinetics
Phenylethanolamine, a structurally similar compound, follows a “two-compartment model” after intravenous administration, with a plasma half-life of about 30 minutes . This suggests that [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol may have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on its structural similarity to phenylethanolamine, it may have cardiovascular activity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, air pollution, particularly PM2.5, can exacerbate health inequality and influence the intergenerational health transmission model . Additionally, environmental measures like vegetation protection and sulfur dioxide emission reduction can correlate with lower PM2.5 levels, whereas economic growth and transport volume often align with increased pollution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with phenylacetic acid derivatives under acidic conditions to form the benzimidazole core. Subsequent functionalization of the benzimidazole ring with appropriate reagents yields the target compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the nitro group results in the formation of an amine.
Scientific Research Applications
Chemistry
In chemistry, [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole core is known to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Benzimidazole derivatives have shown promise in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylethylamine: A related compound with a similar side chain.
5-Aminobenzimidazole: A derivative with an amino group at a different position.
Uniqueness
[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzimidazole core with a phenylethyl side chain and a hydroxyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
[5-amino-1-(2-phenylethyl)benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-13-6-7-15-14(10-13)18-16(11-20)19(15)9-8-12-4-2-1-3-5-12/h1-7,10,20H,8-9,11,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMRZRXRZPXFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)N)N=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
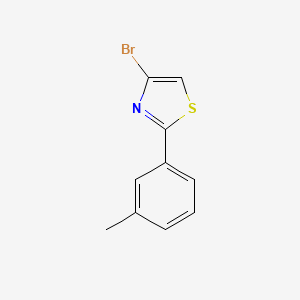
![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)
![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)

